2-Amino-8-bromopurineriboside
Overview
Description
2-Amino-8-bromopurineriboside is a nucleoside analogue with the molecular formula C10H12BrN5O4. It is a derivative of purine, a fundamental component of nucleic acids. This compound is characterized by the presence of an amino group at the second position and a bromine atom at the eighth position of the purine ring, attached to a ribose sugar. It has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromopurineriboside typically involves the bromination of 2-aminopurine followed by glycosylation with a ribose sugar. The bromination is usually carried out using bromine or N-bromosuccinimide in an appropriate solvent such as acetic acid or dichloromethane. The glycosylation step involves the use of a protected ribose derivative, which is then deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-bromopurineriboside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group at the second position can participate in oxidation and reduction reactions, altering the compound’s electronic properties.
Glycosylation: The ribose moiety can be modified through glycosylation reactions to produce different nucleoside analogues.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products:
- Substitution reactions yield various substituted purine derivatives.
- Oxidation and reduction reactions produce oxidized or reduced forms of the compound, which can have different biological activities .
Scientific Research Applications
2-Amino-8-bromopurineriboside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its interactions with nucleic acids and enzymes involved in DNA and RNA synthesis.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments. The compound’s ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-8-bromopurineriboside involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. The compound acts as a chain terminator, preventing the elongation of nucleic acid chains. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
2-Aminopurine: Lacks the bromine atom at the eighth position, making it less effective in certain biological applications.
8-Bromoadenosine: Similar structure but lacks the amino group at the second position, affecting its interaction with nucleic acids.
2-Amino-6-chloropurineriboside: Contains a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
Uniqueness: 2-Amino-8-bromopurineriboside is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical and biological properties. Its ability to act as a chain terminator in nucleic acid synthesis makes it particularly valuable in antiviral and anticancer research .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSHZKOKYQDHE-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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